Lofepramine hydrochloride (N-methyl-N-[4-chlorobenzoylmethyl-3-(10, 11-dihydro-5H-dibenz(b,f)azepin-5-yl)]-propylamine hydrochloride) is a synthetic compound classified as a tricyclic antidepressant. [, ] It has been used as a research tool to study neurotransmitter uptake mechanisms and their effects on behavior. []
Lofepramine hydrochloride is synthesized from its base form, lofepramine, which can be derived through various chemical processes. The compound is classified as a tertiary amine and exhibits properties characteristic of tricyclic antidepressants. Its chemical structure includes a bulky 4-chlorobenzoylmethyl substituent, distinguishing it from other members of the tricyclic class.
The synthesis of lofepramine hydrochloride involves several key steps:
Lofepramine hydrochloride has a complex molecular structure characterized by its dibenzazepine framework. Its molecular formula is , with a molecular weight of approximately 455.42 g/mol .
Lofepramine hydrochloride participates in several chemical reactions relevant to its pharmaceutical applications:
Lofepramine hydrochloride functions primarily as an inhibitor of norepinephrine reuptake and exhibits moderate inhibition of serotonin reuptake.
Lofepramine hydrochloride exhibits several important physical and chemical properties:
Lofepramine hydrochloride is primarily used in clinical settings for treating major depressive disorders. Its applications extend beyond depression treatment due to its favorable side effect profile compared to traditional tricyclic antidepressants.
The dibenzazepine core of lofepramine hydrochloride is synthesized through palladium-catalyzed cross-coupling reactions. A key method involves reacting aryl iodides (e.g., 16), 2-bromoanilines (17), and norbornadiene with a palladium catalyst to form palladacycle intermediates (18). These intermediates undergo a retro Diels-Alder reaction, extruding cyclopentadiene to yield dibenzodiazepines (19) [1]. This approach achieves high regioselectivity due to the palladium catalyst's ability to facilitate CN coupling under mild conditions. Alternative pathways include Friedel-Crafts acylation, Buchwald-Hartwig amination, and gold(I)-catalyzed ring-opening cycloamination of ortho-substituted phenylacetylenes with aziridines to form functionalized benzazepines (e.g., 23) [1]. Copper-promoted intramolecular arylation of amides provides direct access to dibenzazepines with yields >80%, while ring-closing metathesis enables the synthesis of complex variants like isoquinolinobenzazepines [1].
Table 1: Key Reactions for Dibenzazepine Core Synthesis
Reaction Type | Catalyst System | Intermediate | Product | Yield Range |
---|---|---|---|---|
Palladium cross-coupling | Pd(0)/Norbornadiene | Palladacycle 18 | Dibenzoazepine 19 | 70-85% |
Gold(I)-catalyzed | [Au(IPr)]Cl/AgBF₄ | Ortho-alkyne 22 | Benzazepine 23 | 75-92% |
Copper-mediated arylation | CuI/1,10-Phenanthroline | Amide enolate | Dibenzazepinone | 80-88% |
Ring-closing metathesis | Grubbs II catalyst | Diene precursor | Isoquinolinobenzazepine | 65-78% |
Solvent selection critically influences reaction kinetics and byproduct formation during lofepramine synthesis. Polar aprotic solvents (e.g., DMSO) facilitate hydride-shift-mediated annulations at elevated temperatures (140°C), converting malononitrile derivatives (26) to fused azepines (27) with >90% efficiency [1]. For nucleophilic substitutions involving the aliphatic side chain, ketone solvents like acetone or 2-butanone optimize esterification rates due to their moderate polarity (dielectric constants: 20.7 for acetone, 18.5 for 2-butanone), which enhances nucleophile electrophile interactions while minimizing hydrolysis [3] [5]. Methanol, though polar (ε=32.7), accelerates undesired demethylation by 15-20% compared to acetone, making it unsuitable for amine alkylation steps. Solvent-free conditions under microwave irradiation reduce reaction times by 60% but require stringent temperature control to prevent thermal degradation [1].
Crude lofepramine base contains up to 12% polar and non-polar impurities (e.g., desipramine, chlorobenzoyl byproducts). Purification leverages methyl tert-butyl ether (MTBE)'s selective solubility:
MTBE’s low water solubility (1.5% w/w) prevents aqueous contamination, while its high volatility (b.p. 55°C) enables efficient solvent removal. This process reduces desipramine content to <0.3%, meeting pharmacopeial standards [3].
Table 2: Crystallization Parameters for Lofepramine Base Purification
Parameter | Ethyl Acetate/Acetone | Methanol | MTBE |
---|---|---|---|
Ratio (v/v) | 1:1.5–3.0 | 5.0 | Not applicable |
Temperature (°C) | 25 | 5–10 | 25 |
Volume Ratio (Solvent:Crude) | 1.5–3.0:1 | 5:1 | 10–15:1 |
Yield (%) | 65–75 | 65–75 | 85–92* |
*MTBE used as primary solvent in alternative processes [3].
Lofepramine hydrochloride formation requires precise pH control and solvent optimization to prevent decomposition. Key considerations include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7